3-Nitrophthalonitrile
Overview
Description
3-Nitrophthalonitrile, with the chemical formula C8H3N3O2, is a compound known for its applications in various chemical processes. This solid, also referred to as 3-Nitrobenzenecarbonitrile, is characterized by its nitro and nitrile functional groups . It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of nitro phthalocyanines .
Mode of Action
It is used as a precursor in the synthesis of nitro phthalocyanines, which are known for their photodynamic therapy applications .
Biochemical Pathways
As a precursor to nitro phthalocyanines, it contributes to the formation of these compounds, which can interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound and its ultimate effectiveness in a biological system .
Result of Action
As a precursor to nitro phthalocyanines, its primary role is in the synthesis of these compounds, which can have various effects depending on their specific structure and functional groups .
Biochemical Analysis
Biochemical Properties
3-Nitrophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of nitrophthalocyanine and nitrometallophthalocyanine derivatives. These derivatives are known for their applications in solar cells and other electronic devices . In biochemical reactions, this compound interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the degradation and transformation of this compound in biological systems .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as proteins and nucleic acids. It can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of nitrilases, preventing the hydrolysis of nitriles and affecting the overall metabolic pathway . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can cause significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the safe dosage range for this compound to minimize its toxic effects in animal models and potential human applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of nitriles to carboxylic acids and ammonia. This process is catalyzed by enzymes such as nitrilases and nitrile hydratases . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways, leading to altered concentrations of metabolic intermediates and end products
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility and interaction with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the compound’s distribution and potential effects in biological systems.
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . For example, this compound can bind to mitochondrial enzymes, affecting energy production and cellular metabolism . Additionally, targeting signals and post-translational modifications can direct the compound to specific organelles, further influencing its activity and function .
Preparation Methods
3-Nitrophthalonitrile can be synthesized through a nucleophilic displacement reaction. One common method involves the reaction of phthalonitrile with nitric acid under controlled conditions . The reaction typically requires a temperature below 15°C and a reaction time of 10-15 hours . Another method involves the nitration of phthalimide followed by the formation of 3-nitrophthalamide, which is then dehydrated using thionyl chloride in N,N-dimethylformamide to yield this compound .
Chemical Reactions Analysis
3-Nitrophthalonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the nitro group with other nucleophiles.
Cyclotetramerization: This reaction involves the formation of phthalocyanines, which are important compounds in various industrial applications.
Common reagents used in these reactions include nitric acid, thionyl chloride, and various nucleophiles such as alcohols . The major products formed from these reactions include substituted phthalonitriles and phthalocyanines .
Scientific Research Applications
3-Nitrophthalonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the synthesis of compounds that have potential biological activities.
Medicine: It is an important intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of high-performance polymers and resins.
Comparison with Similar Compounds
3-Nitrophthalonitrile can be compared with other similar compounds such as:
4-Nitrophthalonitrile: Similar in structure but with the nitro group in a different position, leading to different reactivity and applications.
3-Aminophthalonitrile: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.
4,5-Dichlorophthalonitrile: Contains chlorine atoms, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the nitro and nitrile groups, making it a versatile compound in various chemical syntheses .
Properties
IUPAC Name |
3-nitrobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJZIZFCQFZDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073531 | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-67-5 | |
Record name | 3-Nitrophthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitrophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Nitrophthalonitrile in synthetic chemistry?
A1: this compound serves as a key building block for creating diverse phthalocyanine derivatives. Its structure allows for the introduction of various substituents through nucleophilic aromatic substitution, enabling the fine-tuning of phthalocyanine properties. [, , ]
Q2: How is this compound typically synthesized?
A2: A common synthetic route involves a multi-step process starting from phthalic anhydride. The steps include nitration, dehydration, ammonation, aminolysis, and a final dehydration to yield this compound. []
Q3: What types of reactions are commonly employed with this compound?
A3: Nucleophilic aromatic substitution reactions are widely used to displace the nitro group in this compound with various nucleophiles, such as phenols, alcohols, and amines. This allows for the incorporation of desired substituents onto the phthalonitrile core. [, , , , ]
Q4: Can you provide an example of a specific reaction using this compound?
A4: The reaction of this compound with 4-pentyn-1-ol exemplifies its utility. This nucleophilic substitution yields 3-pent-4-ynyloxy phthalonitrile, which can be further utilized to synthesize non-peripherally tetra terminal alkynyl substituted phthalocyanines. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H3N3O2, and its molecular weight is 173.13 g/mol.
Q6: How is the structure of this compound confirmed?
A6: Various spectroscopic techniques are employed to characterize this compound and its derivatives, including:
- FT-IR Spectroscopy: Identifies functional groups, particularly the characteristic nitrile (C≡N) stretching vibration around 2230 cm-1. [, , , ]
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]
- X-ray Single Crystal Diffraction: Reveals the three-dimensional arrangement of atoms within the crystal lattice, offering precise structural parameters. [, ]
Q7: How is this compound used to synthesize phthalocyanines?
A7: this compound, often after derivatization via nucleophilic substitution, undergoes cyclotetramerization in the presence of a metal salt or template and a base to form metal phthalocyanine complexes. [, , , , , , , , ]
Q8: What influences the solubility of phthalocyanines derived from this compound?
A8: The nature of substituents introduced during the synthesis significantly impacts the solubility of the resulting phthalocyanines. Bulky substituents or those capable of hydrogen bonding with solvents tend to enhance solubility. [, , , ]
Q9: How does the position of substituents on the phthalocyanine ring affect its properties?
A9: Both peripheral and non-peripheral substitutions are possible, each impacting properties differently. For example, non-peripheral substitution can cause a bathochromic shift in the Q-band (π-π* transition) of the phthalocyanine's UV-Vis spectrum. [, ]
Q10: How is computational chemistry employed in this compound research?
A10: Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and 6-311G(d,p) basis set, are used to:
- Predict molecular geometries and vibrational frequencies. [, ]
- Calculate electronic properties such as HOMO-LUMO gaps, relevant for applications in dye-sensitized solar cells (DSSCs). []
- Examine global reactivity parameters to understand the molecule's behavior in chemical reactions. []
Q11: What are the key structure-activity relationships observed in this compound derivatives?
A11: While specific SAR data is limited in the provided research, it's understood that:
- The nature and position of substituents on the phthalocyanine ring significantly influence its photophysical and electrochemical properties. [, ]
- Electron-donating or withdrawing groups on the periphery can modulate the energy levels within the phthalocyanine, affecting its absorption and emission characteristics. [, ]
Q12: What are the potential applications of this compound derivatives?
A12: Phthalocyanines synthesized from this compound exhibit promise in various fields:
- Dye-sensitized solar cells (DSSCs): Their electronic properties make them suitable candidates for light harvesting and electron transfer processes in DSSCs. []
- Photodynamic therapy (PDT): Their ability to generate singlet oxygen upon light irradiation makes them potential photosensitizers for cancer treatment. []
- Catalysis: Metal phthalocyanines can act as catalysts in various organic reactions due to the metal center's electronic properties. [, , ]
Q13: How stable are polymers derived from this compound?
A13: Research indicates that polymers synthesized from this compound derivatives can exhibit high thermal stability, making them suitable for high-temperature applications. For instance, polymers derived from 3-(2-aminophenoxy)-phthalonitrile showed excellent thermal stability even under relatively short cure times and lower temperatures compared to other phthalonitrile resins. []
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